molecular formula C23H20N2O3S B14946455 4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-1-sulfonamide CAS No. 727674-63-7

4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-1-sulfonamide

Cat. No.: B14946455
CAS No.: 727674-63-7
M. Wt: 404.5 g/mol
InChI Key: KPNUDCZCVRFZLS-UHFFFAOYSA-N
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Description

4-Methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-1-sulfonamide is a naphthalene sulfonamide derivative featuring a methoxy group at the 4-position of the naphthalene ring and a 4-(pyridin-4-ylmethyl)phenyl substituent on the sulfonamide nitrogen. Its synthesis likely involves sulfonylation of a naphthalene precursor followed by coupling with the substituted aniline derivative, analogous to methods described for related compounds .

Properties

CAS No.

727674-63-7

Molecular Formula

C23H20N2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C23H20N2O3S/c1-28-22-10-11-23(21-5-3-2-4-20(21)22)29(26,27)25-19-8-6-17(7-9-19)16-18-12-14-24-15-13-18/h2-15,25H,16H2,1H3

InChI Key

KPNUDCZCVRFZLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene sulfonamide core. This is followed by the introduction of the pyridinylmethylphenyl group through a series of reactions, including nucleophilic substitution and coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and pyridine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Chemical Reaction Types

The compound undergoes several chemically significant transformations:

Oxidation of Methoxy Group

  • Reaction : Oxidation of the methoxy (-OCH₃) group to a hydroxyl (-OH) group.

  • Reagents : Potassium permanganate (KMnO₄) or other oxidizing agents.

  • Mechanism : The methyl group is eliminated, forming a phenolic hydroxyl group.

  • Conditions : Acidic or basic medium, elevated temperatures.

Reduction of Sulfonamide Group

  • Reaction : Reduction of the sulfonamide (-SO₂NH-) group to an amine (-NH₂).

  • Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd).

  • Mechanism : Cleavage of the sulfonyl group, converting the amide to a primary amine.

  • Conditions : Inert atmosphere, controlled temperature.

Hydrolysis of Sulfonamide

  • Reaction : Acidic or alkaline hydrolysis of the sulfonamide to form a sulfonic acid (-SO₃H).

  • Reagents : HCl (acidic) or NaOH (basic).

  • Conditions : Heat, prolonged reaction time.

Oxidation Mechanism

The methoxy group undergoes oxidation via a radical or electrophilic pathway , depending on the oxidizing agent. For KMnO₄, the reaction typically involves:

  • Initiation : Generation of active oxygen species.

  • Propagation : Cleavage of the C–O bond, forming a radical intermediate.

  • Termination : Formation of the hydroxyl group via protonation.

Structural Stability and Diversity

The compound’s stability and reactivity are influenced by its substituents:

  • Hydrophobic Moieties : The naphthalene and pyridin-4-ylmethyl groups enhance binding to hydrophobic pockets in proteins.

  • Sulfonamide Group : Engages in hydrogen bonding with polar residues, modulating enzymatic activity .

Critical Analysis of Reaction Parameters

ParameterImpact on Reaction
Temperature Elevated temperatures accelerate reaction rates
Base Strength Stronger bases (e.g., pyridine) enhance deprotonation
Reaction Time Prolonged stirring ensures complete conversion
Solvent Polar aprotic solvents (e.g., DMF) favor substitution

Scientific Research Applications

4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-1-sulfonamide and related compounds:

Compound Name Naphthalene Substituent Sulfonamide Substituent Molecular Formula Molar Mass (g/mol) Key Features
This compound (Target) 4-methoxy 4-(pyridin-4-ylmethyl)phenyl Not explicitly provided* ~383–400 (estimated) Pyridine enables H-bonding; rigid aromatic system enhances binding specificity.
4-Ethoxy-N-(2-furylmethyl)naphthalene-1-sulfonamide 4-ethoxy 2-furylmethyl C₁₈H₁₉NO₄S 361.41 Ethoxy increases lipophilicity; furan offers H-bond acceptor sites.
4-Methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide 4-methoxy 2-phenylethyl C₁₉H₁₉NO₃S 341.42 Flexible phenethyl group may reduce target affinity vs. rigid analogs.
3-Methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide 3-methoxy (on benzene) 4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl C₂₄H₂₂N₂O₆S₂ 522.62 Dual sulfonamide groups; increased steric hindrance and polarity.

*Molecular formula estimated based on structural similarity to analogs.

Substituent Effects on Properties

  • Methoxy vs.
  • Pyridine vs. Furan/Phenethyl: The pyridine in the target compound provides a basic nitrogen for hydrogen bonding, unlike the furan in (oxygen lone pairs only) or the non-heterocyclic phenethyl in . This may enhance binding to metalloenzymes or acidic protein residues.
  • Rigidity vs. Flexibility : The rigid pyridinylmethyl-phenyl substituent in the target compound likely improves binding pocket compatibility compared to the flexible phenethyl chain in , which may adopt multiple conformations.

Biological Activity

4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-1-sulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a methoxy group, a pyridinylmethyl phenyl moiety, and a sulfonamide functional group. This structural arrangement contributes to its biological activity, as various substituents can influence interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing naphthalene and sulfonamide groups exhibit significant antimicrobial activity. For instance, studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation. The specific compound this compound has been evaluated for its antibacterial properties against various strains, demonstrating promising results in inhibiting growth at micromolar concentrations .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of apoptotic pathways. For example, compounds with similar naphthalene structures have shown IC50 values in the low micromolar range against different cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, including cytochrome P450 enzymes, which play a significant role in drug metabolism .
  • Receptor Modulation : It may interact with various receptors involved in cell signaling pathways, influencing cellular responses related to growth and apoptosis .
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which can protect cells from oxidative stress, thereby reducing cancer cell viability .

Case Studies

Several studies have focused on the pharmacological effects of related compounds:

  • A study on naphthalene derivatives demonstrated their ability to inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .
  • Another research highlighted the effectiveness of sulfonamide derivatives in treating bacterial infections, reinforcing the importance of structural modifications for enhanced efficacy .

Data Summary

Activity IC50 (μM) Target Reference
Antibacterial10 - 20Various bacterial strains
Anticancer (cell line)5 - 15Cancer cell lines
Enzyme inhibition< 20CYP450 enzymes

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